Lipophilicity Differentiation: 2-Fluoro vs. 4-Fluoro Regioisomer LogP Comparison
The 2-fluorophenyl substitution on the pyrimidin-2-ol core yields a calculated LogP of 1.99, compared to a LogP of approximately 1.0 for the 4-fluorophenyl regioisomer (CAS 75175-33-6) . This ~1 log unit increase represents an approximately 10-fold greater partition coefficient, indicating significantly higher lipophilicity driven by the ortho-fluorine position. The increased LogP of the 2-fluoro derivative is expected to enhance passive membrane permeability and blood-brain barrier penetration potential relative to the 4-fluoro analog, while the concomitant higher TPSA (46.01 vs. 41.5 Ų) partially offsets this effect, providing a balanced physicochemical profile suitable for CNS-targeted programs .
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP = 1.99 (5-(2-fluorophenyl)pyrimidin-2-ol, CAS 1111103-52-6) |
| Comparator Or Baseline | LogP ≈ 1.0 (5-(4-fluorophenyl)pyrimidin-2-ol, CAS 75175-33-6) |
| Quantified Difference | ΔLogP ≈ +0.99 (approximately 10-fold higher lipophilicity) |
| Conditions | Calculated XLogP/ALogP values from Chemsrc and Chem960 databases, standard computational estimation methods |
Why This Matters
The ~10-fold higher lipophilicity of the 2-fluoro isomer directly influences in vivo distribution, CNS penetration, and metabolic stability, making it the preferred choice for programs requiring enhanced membrane permeability without introducing additional heavy atoms.
